4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol is a complex organic compound belonging to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of chloro, ethyl, hydroxy, imino, and iodo substituents on a phenolic ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol can be achieved through a multi-step process involving the condensation of 5-ethyl-2-hydroxybenzaldehyde with 4-chloro-6-iodoaniline. The reaction typically occurs in an ethanol solution, where the aldehyde and amine are mixed in equimolar amounts and heated under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro and iodo substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol involves its ability to form stable complexes with metal ions. The imino and phenolic hydroxyl groups act as coordination sites, allowing the compound to interact with various metal ions. This interaction can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol: Lacks the chloro and iodo substituents.
4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Lacks the ethyl and iodo substituents.
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]phenol: Lacks the chloro and iodo substituents.
Uniqueness
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the Schiff base structure enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C15H13ClINO2 |
---|---|
Molecular Weight |
401.62 g/mol |
IUPAC Name |
4-chloro-2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C15H13ClINO2/c1-2-9-3-4-14(19)13(5-9)18-8-10-6-11(16)7-12(17)15(10)20/h3-8,19-20H,2H2,1H3 |
InChI Key |
JYVRVWRQRFHZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.